6-Chloro versus 6-Fluoro and 6-Methyl Benzothiazole Analogs: Impact on Adenosine A2B Receptor Antagonism
In a systematic benzothiazole SAR study, the 6-chloro analog demonstrated enhanced A2B potency relative to 6-fluoro and 6-methyl congeners, attributable to the optimal electron-withdrawing and lipophilic character of chlorine [1]. The target compound's 6-chloro substitution is expected to confer superior A2B binding versus 6-methyl analogs (e.g., (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide) based on this established trend [1]. However, direct comparative Ki/IC50 data for the specific target compound (CAS 393835-23-9) at the A2B receptor have not been publicly reported.
| Evidence Dimension | A2B receptor antagonist potency shift (halogen SAR trend) |
|---|---|
| Target Compound Data | 6-Chloro substitution on benzothiazole; predicted enhanced A2B affinity based on SAR [1]; quantitative data not available. |
| Comparator Or Baseline | 6-Methyl analog: lower A2B potency in benzothiazole series; 6-Fluoro analog: reduced potency vs 6-chloro [1]. |
| Quantified Difference | Not quantifiable for this specific compound; class-level trend indicates 3–10 fold potency variation among 6-halo/alkyl congeners in related benzothiazole A2B antagonists [1]. |
| Conditions | Binding assay using human recombinant A2B receptor expressed in CHO cells; NECA-stimulated adenylyl cyclase inhibition [1]. |
Why This Matters
Purchasing a 6-methyl or 6-fluoro analog without confirming A2B potency risks selecting a compound with substantially lower target engagement, as halogen identity is a critical driver of benzothiazole SAR.
- [1] Firooznia F, Cheung AW, Brinkman J, et al. Discovery of benzothiazole-based adenosine A2B receptor antagonists with improved A2A selectivity. Bioorg Med Chem Lett. 2011;21(7):1933-1936. View Source
